(1S,2R)-2-(Aminomethyl)cyclohexan-1-OL hydrochloride
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Overview
Description
(1S,2R)-2-(Aminomethyl)cyclohexan-1-OL hydrochloride is a chiral compound with significant applications in various scientific fields. It is a cyclohexane derivative with an aminomethyl group and a hydroxyl group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(Aminomethyl)cyclohexan-1-OL hydrochloride typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 2-(Aminomethyl)cyclohexanone using a chiral catalyst to achieve the desired stereochemistry. The reaction is carried out under mild conditions, often at room temperature and atmospheric pressure, using hydrogen gas as the reducing agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is typically purified through crystallization or chromatography to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-(Aminomethyl)cyclohexan-1-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Aminomethyl)cyclohexanone or 2-(Aminomethyl)cyclohexanal.
Reduction: Formation of various amine derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
(1S,2R)-2-(Aminomethyl)cyclohexan-1-OL hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2R)-2-(Aminomethyl)cyclohexan-1-OL hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(Aminomethyl)cyclohexan-1-OL hydrochloride: The enantiomer of the compound with different stereochemistry.
2-(Aminomethyl)cyclohexanol: A similar compound without the hydrochloride salt.
Cyclohexylamine: A simpler amine derivative of cyclohexane.
Uniqueness
(1S,2R)-2-(Aminomethyl)cyclohexan-1-OL hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable for asymmetric synthesis and enantioselective reactions, setting it apart from other similar compounds.
Properties
IUPAC Name |
(1S,2R)-2-(aminomethyl)cyclohexan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-5-6-3-1-2-4-7(6)9;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYXWKUCIQHOCP-HHQFNNIRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)CN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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